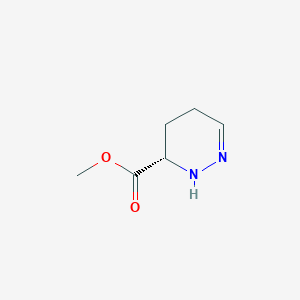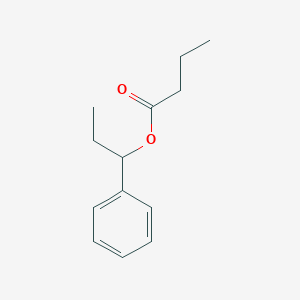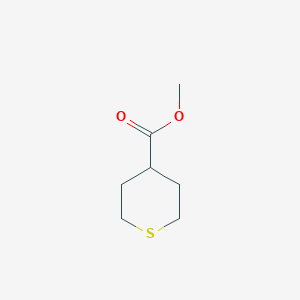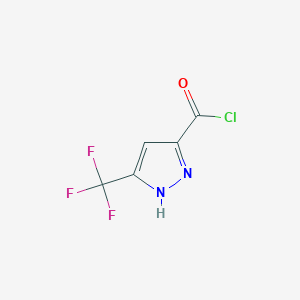
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C5H2ClF3N2O. It is an important building block in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. This leads to a decrease in the production of certain proteins, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is its versatility in the synthesis of various pharmaceuticals and agrochemicals. It is also relatively easy to synthesize and purify. However, it has some limitations in lab experiments, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are many future directions for the research and development of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Additionally, further studies are needed to understand its mechanism of action and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride involves the reaction of 5-Amino-1H-pyrazole-3-carboxylic acid with trifluoroacetic anhydride and thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).
Applications De Recherche Scientifique
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is used in the synthesis of anti-inflammatory drugs, antiviral agents, and anticancer drugs. It is also used in the synthesis of herbicides, insecticides, and fungicides.
Propriétés
Numéro CAS |
129768-29-2 |
|---|---|
Nom du produit |
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride |
Formule moléculaire |
C5H2ClF3N2O |
Poids moléculaire |
198.53 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4(12)2-1-3(11-10-2)5(7,8)9/h1H,(H,10,11) |
Clé InChI |
LQSQXCJJVUVZRA-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
SMILES canonique |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
Synonymes |
1H-Pyrazole-3-carbonyl chloride, 5-(trifluoromethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



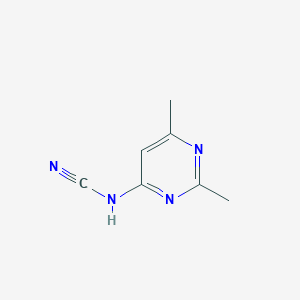
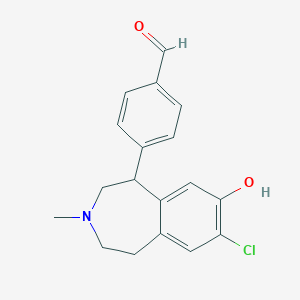

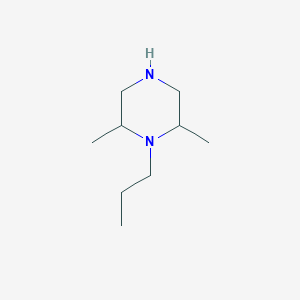
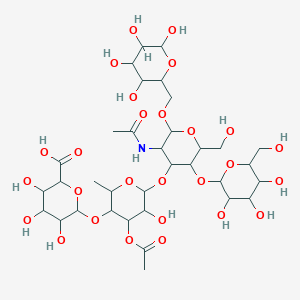
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)

![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)
